molecular formula C19H14BrClN2O3 B2857726 5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 321432-29-5

5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2857726
CAS No.: 321432-29-5
M. Wt: 433.69
InChI Key: WNTVLKMCJUJUQS-UHFFFAOYSA-N
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Description

5-Acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with acetyl, 4-bromobenzyl, and 4-chlorophenyl groups. Its structure is characterized by:

  • Position 1: A 4-chlorophenyl group, contributing electron-withdrawing effects.
  • Position 3: A 4-bromobenzyl moiety, introducing steric bulk and halogen-mediated interactions.
  • Backbone: A 1,2,3,4-tetrahydropyrimidine ring with 2,4-dione functionalities, which may influence solubility and reactivity.

This compound is cataloged under multiple identifiers, including MLS000695130, CHEMBL1419534, and ZINC1401559, reflecting its inclusion in major chemical databases .

Properties

IUPAC Name

5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O3/c1-12(24)17-11-22(16-8-6-15(21)7-9-16)19(26)23(18(17)25)10-13-2-4-14(20)5-3-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTVLKMCJUJUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinedione core: This can be achieved through the condensation of urea with a β-diketone under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorinated aromatic compound is introduced.

    Addition of the 4-bromobenzyl group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds in the pyrimidinedione family are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, derivatives of pyrimidinedione are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione would depend on its specific biological target. Generally, compounds in this family might interact with enzymes or receptors, inhibiting their activity or modulating their function. This can involve binding to the active site of an enzyme or interacting with receptor proteins on cell surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydropyrimidine derivatives, focusing on synthesis, substituent effects, and functional group variations.

Structural and Functional Group Comparisons

Substituent Effects and Reactivity

  • In contrast, the thiazolo-pyrimidine derivative lacks a chlorophenyl group but retains bromophenyl substitution, which may alter steric hindrance or bioavailability.
  • Functional Group Variations: Dione vs. Thione: The target’s 2,4-dione groups differ from the 2-thione in , impacting hydrogen-bonding capacity. Trione Backbone: The pyrimidine-2,4,6-trione in exhibits higher oxidation states, which may reduce stability compared to the target’s 2,4-dione system.

Structural Characterization Techniques

  • X-ray Crystallography : The dihydropyrimidine-thione was analyzed via single-crystal X-ray diffraction (R factor = 0.071), revealing a planar pyrimidine ring . Similar methods (e.g., SHELX or ORTEP ) are standard for confirming the stereochemistry of such compounds.
  • Spectroscopic Data : NMR and IR spectroscopy are commonly used, as demonstrated in , to verify substituent placement and functional groups.

Biological Activity

The compound 5-acetyl-3-[(4-bromophenyl)methyl]-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 321432-29-5) is a member of the tetrahydropyrimidine class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

  • Molecular Formula : C19H14BrClN2O3
  • Molar Mass : 433.68 g/mol
  • Structural Characteristics : The compound features a tetrahydropyrimidine core with acetyl and halogen substituents that likely influence its biological activity.
PropertyValue
Molecular FormulaC19H14BrClN2O3
Molar Mass433.68 g/mol
CAS Number321432-29-5

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains.

  • In Vitro Studies :
    • The compound showed promising results against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis , demonstrating a structure-activity relationship (SAR) where the presence of specific substituents enhances antibacterial efficacy .
    • A study highlighted that derivatives with halogen substitutions (like bromine and chlorine) often exhibit enhanced antimicrobial activity due to their electron-withdrawing effects .

Anticancer Activity

The tetrahydropyrimidine framework is associated with anticancer properties. Several studies have explored the potential of similar compounds in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell cycle regulation .
    • In vitro assays have shown that related compounds can inhibit tumor growth in HeLa cells, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds.

  • Cholinesterase Inhibition : Some derivatives of tetrahydropyrimidines have shown strong inhibitory effects on acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound's ability to inhibit urease has been noted, with implications for treating conditions like urinary tract infections and renal stones .

Case Studies

  • Antibacterial Efficacy :
    • A study synthesized various pyrimidine derivatives and tested their antibacterial activity. The results indicated that compounds with a similar structure to our target compound exhibited MIC values ranging from 0.8 to 6.25 µg/mL against Gram-positive bacteria .
  • Anticancer Potential :
    • Research involving a series of tetrahydropyrimidine derivatives showed that those with halogen substitutions had significant cytotoxic effects on cancer cell lines, particularly HeLa and MCF-7 cells, indicating potential for development as chemotherapeutic agents .

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